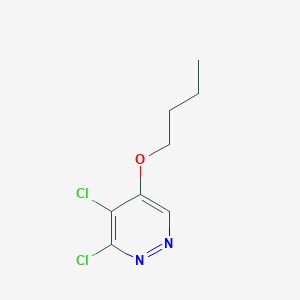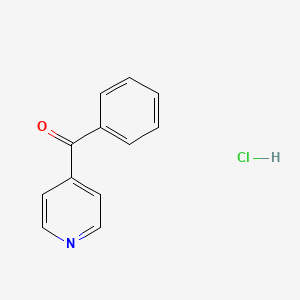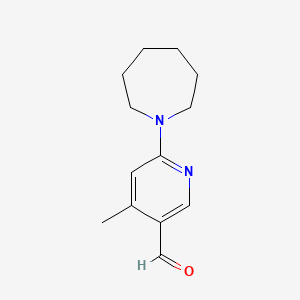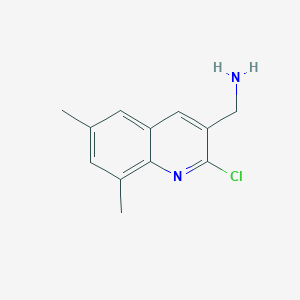
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is a chemical compound with the molecular formula C11H11Cl2NO. It is characterized by the presence of two chlorine atoms at the 7th and 8th positions of the isoquinoline ring, and a hydroxyl group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol typically involves the chlorination of 3,4-dihydroisoquinolin-2(1H)-ol. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolines.
Aplicaciones Científicas De Investigación
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve the inhibition of specific enzymes or receptors, leading to its observed effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
7,8-Dichloroisoquinoline: Lacks the hydroxyl group at the 2nd position.
3,4-Dihydroisoquinolin-2(1H)-ol: Lacks the chlorine atoms at the 7th and 8th positions.
7,8-Dibromo-3,4-dihydroisoquinolin-2(1H)-ol: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
89076-30-2 |
|---|---|
Fórmula molecular |
C9H9Cl2NO |
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
7,8-dichloro-2-hydroxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H9Cl2NO/c10-8-2-1-6-3-4-12(13)5-7(6)9(8)11/h1-2,13H,3-5H2 |
Clave InChI |
CDTCUYRKBGJUHB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=CC(=C2Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)





![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)

![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)


